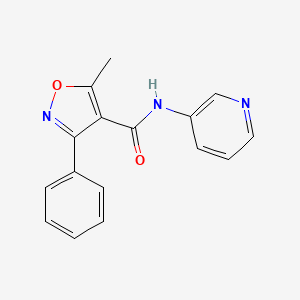

![molecular formula C15H10ClNO5 B5559590 5-[(4-chlorobenzoyl)amino]isophthalic acid](/img/structure/B5559590.png)

5-[(4-chlorobenzoyl)amino]isophthalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 5-[(4-chlorobenzoyl)amino]isophthalic acid often involves multi-step chemical reactions. A study by Mallakpour and Taghavi (2008) details a novel synthesis approach for an analogous compound, utilizing microwave-assisted synthesis. This method provided an efficient route for obtaining high yields of the target compound from isophthalic acid derivatives, showcasing the adaptability and efficiency of modern synthetic techniques in producing complex organic molecules (Mallakpour & Taghavi, 2008).

Molecular Structure Analysis

The structural analysis of 5-[(4-chlorobenzoyl)amino]isophthalic acid and its derivatives can be explored through crystallography and spectroscopy. Co-crystallization studies, for instance, reveal the impact of substituents on isophthalic acid on the formation of supramolecular solids, highlighting the structural diversity achievable with modifications at the isophthalic acid moiety. Such studies are crucial for understanding the intermolecular interactions and the potential for creating materials with tailored properties (Du et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 5-[(4-chlorobenzoyl)amino]isophthalic acid derivatives are diverse, including polymerization, co-crystallization, and hydrothermal synthesis. These reactions can lead to materials with unique properties, such as novel polyamides with optical activity or coordination polymers with distinct magnetic properties. For example, the hydrothermal synthesis of 5-aminoisophthalic acid ligand bridged transition metal cation polymers demonstrates the versatility of such compounds in constructing materials with functional properties (Wu et al., 2002).

Scientific Research Applications

Pharmacological Effects of Related Compounds

Chlorogenic Acid (CGA), a compound related to 5-[(4-chlorobenzoyl)amino]isophthalic acid, exhibits a wide range of biological and pharmacological effects. It is known for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and as a central nervous system stimulator. CGA has been found to modulate lipid metabolism and glucose, offering potential therapeutic roles in managing hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its hepatoprotective effects and hypocholesterolemic influence underscore its potential as a natural food additive to replace synthetic antibiotics, thereby reducing medicinal costs (Naveed et al., 2018).

Applications in Protein Structure Determination

5-Amino-2,4,6-tribromoisophthalic acid, a derivative with a similar structure, has been utilized as a phasing tool for protein structure determination by multi-wavelength anomalous dispersion (MAD) phasing. This compound represents a novel class for heavy-atom derivatization in crystallography, combining heavy atoms with functional groups for effective binding to proteins (Beck et al., 2010).

Catalytic Applications and Material Science

Compounds related to 5-[(4-chlorobenzoyl)amino]isophthalic acid have found use in catalysis and the synthesis of novel materials. Metal–organic frameworks (MOFs) synthesized from 5-{(pyridin-4-ylmethyl)amino} isophthalic acid have shown effectiveness as heterogeneous polymeric solid catalysts for solvent-free microwave-assisted peroxidative oxidation of alcohols and the nitroaldol (Henry) reaction. These frameworks exhibit diverse polymeric architectures and highlight the potential of such compounds in facilitating chemical transformations (Karmakar et al., 2016).

Synthetic Methods and Characterization of Novel Compounds

Research has also focused on the synthesis and characterization of novel compounds derived from or related to 5-[(4-chlorobenzoyl)amino]isophthalic acid. For instance, novel optically active polyamides derived from 5-(3-methyl-2-phthalimidylpentanoylamino)isophthalic acid and different diisocyanates have been synthesized. These polyamides, characterized by good yields and moderate inherent viscosities, have shown good solubility in organic solvents and thermal stability, indicating their potential in materials science applications (Mallakpour & Taghavi, 2008).

Analytical Applications

Additionally, the structural analogs of 5-[(4-chlorobenzoyl)amino]isophthalic acid have been explored for their analytical applications, particularly in the detection and sensing of various compounds. For example, fluorescent organic probes based on derivatives of isophthalic acid have been developed for the selective and ultrafast detection of trinitrophenol (TNP) in water, demonstrating the utility of these compounds in environmental monitoring and safety applications (Das & Mandal, 2018).

properties

IUPAC Name |

5-[(4-chlorobenzoyl)amino]benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO5/c16-11-3-1-8(2-4-11)13(18)17-12-6-9(14(19)20)5-10(7-12)15(21)22/h1-7H,(H,17,18)(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIYBTVPZNALLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(4-Chlorophenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[1-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B5559510.png)

![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5559523.png)

![1-(3-chlorophenyl)-5-methyl-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5559527.png)

![1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559540.png)

![N-[(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-3-hydroxypiperidin-4-yl]isonicotinamide](/img/structure/B5559548.png)

![4-[(4-bromobenzylidene)amino]-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559566.png)

![5-methyl-7-{4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5559572.png)

![methyl 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5559585.png)

![2-{[5-(2-chlorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5559591.png)

![(4-fluorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5559592.png)

![3-isobutyl-1-methyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5559602.png)